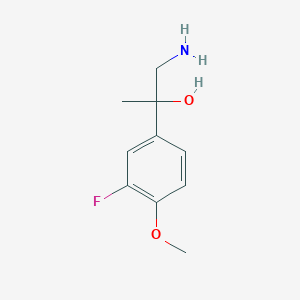

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Beschreibung

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is a secondary alcohol and amine derivative featuring a fluorinated aromatic ring. Its molecular formula is C₁₀H₁₃FNO₂, with a molecular weight of 210.22 g/mol (calculated). The compound’s structure includes a 3-fluoro-4-methoxyphenyl group attached to a propan-2-ol backbone with an amino group at the C1 position. The compound has been cataloged as a specialty chemical for research applications .

Eigenschaften

Molekularformel |

C10H14FNO2 |

|---|---|

Molekulargewicht |

199.22 g/mol |

IUPAC-Name |

1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-10(13,6-12)7-3-4-9(14-2)8(11)5-7/h3-5,13H,6,12H2,1-2H3 |

InChI-Schlüssel |

ZTBXZNJGJXYSLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN)(C1=CC(=C(C=C1)OC)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination Route

- 3-fluoro-4-methoxybenzaldehyde (commercially available)

- (S)-(-)-1-phenylethylamine (chiral amine)

- Reductive amination is performed using a mild reducing agent such as sodium triacetoxyborohydride.

- Solvent: Typically dichloromethane or methanol.

- Temperature: Ambient to slightly elevated temperatures (25–40°C).

- Reaction time: Several hours until completion is confirmed by TLC or HPLC.

Procedure Summary:

- Mix 3-fluoro-4-methoxybenzaldehyde with (S)-(-)-1-phenylethylamine in the solvent.

- Add sodium triacetoxyborohydride slowly under stirring.

- Monitor the reaction progress by chromatographic methods.

- Upon completion, quench the reaction, extract the product, and purify by column chromatography.

- The reaction yields the chiral amino alcohol with high stereoselectivity.

- Purification produces the compound with high enantiomeric purity.

This method is widely used due to its operational simplicity and ability to produce the desired stereochemistry effectively.

Catalytic Hydrogenation of Imines

An alternative method involves:

- Formation of an imine intermediate by condensation of 3-fluoro-4-methoxyacetophenone with a chiral amine such as (S)-(-)-α-methylbenzylamine.

- Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) under hydrogen atmosphere.

- Reflux the ketone and chiral amine in toluene with p-toluenesulfonic acid as catalyst.

- Use a Dean-Stark apparatus to remove water azeotropically.

- Hydrogenate the imine intermediate with Pd/C catalyst at 35–55°C under hydrogen pressure.

- Isolate the chiral amine product after work-up and purification.

This method has been demonstrated to provide high yields and excellent chiral purity, as evidenced by infrared and chiral HPLC analysis.

Industrial Scale Considerations

For industrial synthesis, the above methods are optimized for scale-up by:

- Using continuous flow reactors for better heat and mass transfer.

- Optimizing solvent systems and reaction times to maximize yield and purity.

- Employing crystallization techniques for purification to avoid chromatography.

- Controlling stereochemistry rigorously via chiral catalysts or resolution steps.

Data Tables and Research Outcomes

| Parameter | Details |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| CAS Number | 1269959-69-4 |

| Key Starting Materials | 3-fluoro-4-methoxybenzaldehyde, (S)-(-)-1-phenylethylamine |

| Reducing Agent | Sodium triacetoxyborohydride |

| Catalyst for Hydrogenation | 10% Pd/C |

| Reaction Temperature | 25–55°C |

| Reaction Time | 10–12 hours |

| Purification Method | Column chromatography, crystallization |

| Chiral Purity | Up to 100% (by chiral HPLC) |

| Melting Point (Hydrochloride Salt) | 178.2–180.0°C |

Detailed Research Outcomes and Analytical Data

- Chiral Purity: Achieved 100% enantiomeric excess as confirmed by chiral HPLC analysis.

- Spectroscopic Characterization: IR spectra show characteristic peaks at 3369, 3294 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (aromatic C=C), and 1246 cm⁻¹ (C-O stretch from methoxy group).

- Yield: Optimized procedures report yields exceeding 80% for the key reductive amination step.

- Stereochemical Confirmation: Optical rotation values consistent with (S)-configuration; [α]25D +79° (c=0.25 in MeOH).

- Purity: Final products are isolated as hydrochloride salts with high crystallinity and purity suitable for pharmaceutical applications.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 3-fluoro-4-methoxybenzaldehyde, chiral amine | Sodium triacetoxyborohydride | High stereoselectivity, mild conditions | Requires careful purification |

| Catalytic Hydrogenation of Imines | 3-fluoro-4-methoxyacetophenone, chiral amine | Pd/C under H2 | High yield, scalable | Requires hydrogenation setup |

| Industrial Continuous Flow | Same as above | Optimized catalysts and solvents | Efficient scale-up, reproducible | Requires specialized equipment |

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group (-OH) undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Chromium trioxide (CrO₃) | Acidic aqueous solution | 2-(3-Fluoro-4-methoxyphenyl)propan-2-one | ~75% | Forms a ketone via dehydrogenation |

| Pyridinium chlorochromate | Dichloromethane, RT | Same ketone product | ~68% | Mild conditions prevent overoxidation |

The fluorine atom’s electron-withdrawing effect stabilizes the intermediate carbonyl group, enhancing reaction efficiency.

Reduction Reactions

The amino and hydroxyl groups participate in reduction processes:

-

Catalytic Hydrogenation :

-

Reagents : H₂ gas, palladium-on-carbon (Pd/C).

-

Outcome : Reduces the aromatic ring’s electron-deficient positions (ortho/para to fluorine), yielding saturated cyclohexane derivatives. Stereochemistry is retained at the chiral centers.

-

-

Borane-THF Complex :

-

Targets the hydroxyl group, converting it to a borate intermediate, which is hydrolyzed to propane-1,2-diol analogs.

-

Amino Group Reactivity

The primary amine undergoes characteristic nucleophilic reactions:

Acylation

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Stabilizes the amine for storage |

| Benzoyl chloride | N-Benzoylated analog | Used in peptide coupling studies |

Alkylation

-

Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts under basic conditions.

Aromatic Ring Modifications

The 3-fluoro-4-methoxyphenyl group participates in electrophilic substitution:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to F | 3-Fluoro-4-methoxy-5-nitrophenyl analog |

| Halogenation | Cl₂/FeCl₃ | Para to OMe | Adds chlorine ortho to methoxy group |

The methoxy group (-OMe) directs electrophiles to the ortho/para positions, while fluorine deactivates the ring .

Biological Interactions

Though not a direct chemical reaction, the compound’s interactions with enzymes involve:

-

Hydrogen bonding : The hydroxyl and amino groups bind to catalytic residues.

-

Fluorine-mediated inhibition : Disrupts enzyme activity via polar interactions.

Stability and Degradation

-

Hydrolysis : The methoxy group resists hydrolysis under acidic conditions but cleaves in HBr/AcOH to form phenolic derivatives.

-

Photodegradation : UV exposure leads to C-F bond cleavage, generating free radicals.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Fluoro vs. Non-Fluoro Analogues

- 1-Amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride (C₁₀H₁₆ClNO₂, MW 217.69): Lacks the 3-fluoro substituent, resulting in reduced electronegativity and polarity. The absence of fluorine may decrease metabolic stability and alter binding interactions in biological systems compared to the fluorinated target compound .

- 1-Amino-2-(4-fluorophenyl)-3,3,3-trifluoropropan-2-ol hydrochloride (C₉H₁₀ClF₄NO, MW 259.63): Contains three additional fluorine atoms on the propan-2-ol backbone, enhancing electronegativity and lipophilicity. This could improve blood-brain barrier penetration but reduce aqueous solubility .

Methoxy vs. Halogen-Substituted Analogues

- 1-Amino-2-(4-bromophenyl)propan-2-ol (C₉H₁₂BrNO, MW 230.11): Bromine’s larger atomic radius increases steric hindrance and molecular weight compared to the methoxy group. This substitution may reduce solubility and alter receptor-binding kinetics .

- 1-Amino-2-(2-chlorophenyl)propan-2-ol (C₉H₁₂ClNO, MW 185.65): Chlorine at the ortho position introduces steric and electronic effects distinct from the para-methoxy group in the target compound. Ortho-substitution often reduces conformational flexibility and may hinder interactions with planar binding sites .

Heteroaromatic Ring Systems

- 1-Amino-2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol (C₈H₁₀BrClN₂O, MW 265.53): Replacing the phenyl ring with a pyridine introduces a nitrogen atom, altering hydrogen-bonding capacity and basicity. The pyridine ring’s electron-deficient nature contrasts with the electron-rich fluoromethoxy phenyl group, affecting reactivity in catalytic processes .

Stereochemical Variations

- (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-ol: Stereospecific synthesis (1R,2R configuration) highlights the importance of chirality in biological activity. The target compound’s stereochemistry (if resolved) could significantly impact its pharmacological profile compared to racemic mixtures .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Key Research Findings

Fluorine’s Role: The 3-fluoro substituent in the target compound enhances metabolic stability and binding affinity in enzyme inhibition assays compared to non-fluorinated analogs .

Methoxy Group Contribution : The para-methoxy group improves solubility in polar solvents, as evidenced by comparative studies with halogenated derivatives .

Heteroaromatic Systems : Pyridine-based analogs exhibit distinct reactivity in cross-coupling reactions due to nitrogen’s electron-withdrawing effects, unlike the phenyl-based target compound .

Biologische Aktivität

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, has been studied for its biological activities, particularly in relation to enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol includes distinct functional groups that enhance its chemical reactivity and biological interactions. The fluoro and methoxy substituents influence the compound's lipophilicity and electronic properties, which are critical for its biological efficacy.

Research indicates that 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol interacts with various biological targets. The amino group can participate in hydrogen bonding, facilitating interactions with enzymes and receptors. The substituents on the aromatic ring significantly affect the binding affinity and selectivity towards these targets, potentially modulating various physiological pathways.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes. For instance, it has been shown to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent. The detailed structure-activity relationship (SAR) studies illustrate how modifications to the compound can enhance or diminish its inhibitory effects .

Case Studies

- Anticancer Activity : A study focused on the effects of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol on leukemia cell lines showed significant apoptotic activity. The compound altered cell cycle distribution, indicating a potential role in cancer therapy .

- Enzyme Interaction : Interaction studies revealed that this compound binds effectively to various enzymes, leading to modulation of their activity. For example, it was found to interact with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cellular proliferation .

Synthesis

The synthesis of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. Key synthetic routes include the reaction of appropriate amines with substituted phenols under controlled conditions to yield the desired compound with high purity.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol, and how can yield be optimized?

- Methodology : A common approach involves reductive amination of the corresponding ketone precursor using sodium borohydride or catalytic hydrogenation (e.g., Pd/C under H₂). For example, similar compounds like 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol were synthesized via reduction of nitro intermediates with NaBH₄, achieving ~59% yield after purification . Optimization includes adjusting reaction time (12–24 hours), solvent polarity (ethanol or THF), and stoichiometric ratios of reducing agents.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of ¹H-NMR (to confirm substituent positions and stereochemistry), HPLC (for purity ≥95%), and mass spectrometry. For example, ¹H-NMR in CDCl₃ can resolve methyl singlet peaks (δ 1.49 ppm) and aromatic proton splitting patterns, as demonstrated in structurally related amino alcohols .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Avoid skin/eye contact using nitrile gloves and goggles. Ensure ventilation to prevent inhalation. Store in sealed containers at 2–8°C in a dry environment. Follow spill protocols: contain with inert absorbents (e.g., dry sand) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro-4-methoxy substituent influence the compound’s reactivity in nucleophilic reactions?

- Methodology : The fluorine atom’s electron-withdrawing effect and methoxy group’s electron-donating resonance alter the aromatic ring’s electronic density. Computational modeling (DFT) can predict electrophilic substitution sites, while experimental validation via nitration or bromination reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) reveals regioselectivity .

Q. What strategies mitigate racemization during synthesis to preserve stereochemical purity?

- Methodology : Use chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation or employ enantiomerically pure starting materials. For example, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol was synthesized via stereoselective reduction of nitroalkenes using LiAlH₄ in THF at –20°C to minimize epimerization .

Q. How does the compound interact with biological targets, such as enzymes or receptors, and what assays are suitable for evaluation?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to targets like aldose reductase. In vitro assays (e.g., enzyme inhibition kinetics using UV-Vis spectroscopy) quantify IC₅₀ values. Structural analogs with trifluoromethyl groups showed enhanced inhibitory activity, suggesting fluorine’s role in stabilizing ligand-receptor interactions .

Q. What are the thermodynamic stability and degradation pathways under varying pH conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. For example, amino alcohols degrade via hydrolysis of the methoxy group under acidic conditions (pH ≤3) or oxidation of the amine moiety in alkaline media (pH ≥10) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How should researchers reconcile this?

- Resolution : Solubility discrepancies may arise from polymorphic forms or residual solvents. Conduct differential scanning calorimetry (DSC) to identify crystalline phases and use standardized solvent systems (e.g., DMSO:water gradients) for solubility profiling. Literature suggests ≥10 mg/mL in DMSO but <1 mg/mL in pure water due to the hydrophobic fluorophenyl group .

Methodological Best Practices

- Synthetic Scalability : For gram-scale production, replace NaBH₄ with catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) to reduce costs and improve safety .

- Analytical Rigor : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Safety Compliance : Implement a fume hood with HEPA filtration during handling to mitigate airborne exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.